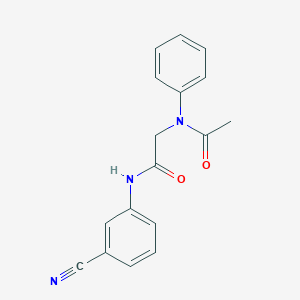
1-(2,6-difluorophenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,6-difluorophenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide, also known as DFP-10825, is a chemical compound that has been studied for its potential use in scientific research. This compound is a member of the pyrrolidine family of compounds, which are known for their diverse range of biological activities. DFP-10825 has been shown to have a number of interesting properties, including its ability to modulate the activity of certain enzymes and receptors in the body.
作用机制
The mechanism of action of 1-(2,6-difluorophenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide is not fully understood, but it is thought to involve the modulation of certain enzymes and receptors in the body. For example, 1-(2,6-difluorophenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to inhibit the activity of p38 MAP kinase, which is involved in a number of cellular processes. This inhibition may lead to a reduction in inflammation and cell proliferation, which could have therapeutic potential in the treatment of certain diseases.
Biochemical and Physiological Effects:
1-(2,6-difluorophenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to have a number of biochemical and physiological effects in the body. For example, it has been shown to inhibit the activity of p38 MAP kinase, which is involved in a number of cellular processes. This inhibition may lead to a reduction in inflammation and cell proliferation, which could have therapeutic potential in the treatment of certain diseases. Additionally, 1-(2,6-difluorophenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to have an effect on the activity of certain receptors in the body, which could also have therapeutic potential.
实验室实验的优点和局限性
One advantage of using 1-(2,6-difluorophenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide in lab experiments is its ability to modulate the activity of certain enzymes and receptors in the body. This makes it a useful tool for studying the function of these proteins in various cellular processes. However, one limitation of using 1-(2,6-difluorophenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
未来方向
There are a number of future directions for research on 1-(2,6-difluorophenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide. One area of interest is its potential use in the treatment of certain diseases, such as cancer and inflammatory disorders. Additionally, further research is needed to fully understand the mechanism of action of 1-(2,6-difluorophenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide, which could lead to the development of more effective therapies. Finally, there is a need for more research on the synthesis and characterization of 1-(2,6-difluorophenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide, which could lead to the development of new and improved methods for its production.
合成方法
The synthesis of 1-(2,6-difluorophenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a complex process that involves several steps. The first step involves the preparation of a key intermediate, which is then reacted with other reagents to form the final product. The synthesis of 1-(2,6-difluorophenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide has been described in several scientific publications, and is a topic of ongoing research.
科学研究应用
1-(2,6-difluorophenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide has been studied for its potential use in a variety of scientific research applications. One area of interest is its ability to modulate the activity of certain enzymes and receptors in the body. For example, 1-(2,6-difluorophenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to inhibit the activity of a protein called p38 MAP kinase, which is involved in a number of cellular processes. This inhibition may have therapeutic potential in the treatment of certain diseases, such as cancer and inflammatory disorders.
属性
IUPAC Name |
1-(2,6-difluorophenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O2/c1-11-5-2-3-8-15(11)21-18(24)12-9-16(23)22(10-12)17-13(19)6-4-7-14(17)20/h2-8,12H,9-10H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWSIZNZNPBDIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(methanesulfonamido)phenyl]-N-methylcyclopropanecarboxamide](/img/structure/B6643224.png)
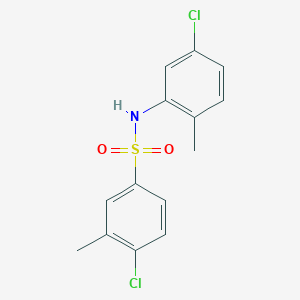

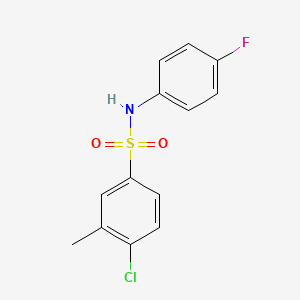

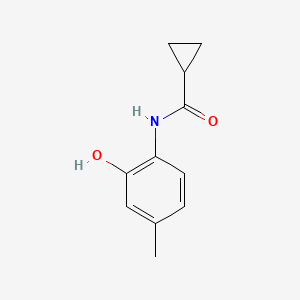
![N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]benzamide](/img/structure/B6643260.png)
![Ethyl 4-[(4-butan-2-ylpiperazine-1-carbonyl)amino]benzoate](/img/structure/B6643263.png)
![4-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]piperazine-1-carboxamide](/img/structure/B6643271.png)
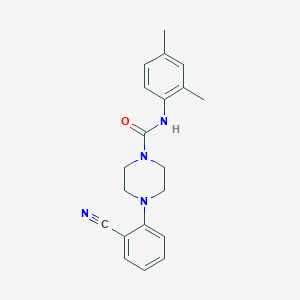


![3-(N-acetyl-2,6-difluoroanilino)-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B6643284.png)
